Head‑to‑Head Differential Alkylation: A 2 Da Mass Shift Enables Precise Free Sulfhydryl Quantitation in Monoclonal Antibodies
In a direct head‑to‑head comparison within the same analytical workflow, peptides alkylated with Iodo(2-¹³C)acetic acid (the target compound) exhibit a molecular weight 2 Da higher than identical peptides alkylated with unlabeled ¹²C‑iodoacetic acid. This precise, predictable mass difference allows for the co‑elution and simultaneous MS analysis of both labeled populations, enabling accurate calculation of the percentage of free sulfhydryl at individual cysteine residues [1].
| Evidence Dimension | Mass difference of alkylated cysteine-containing peptide |
|---|---|
| Target Compound Data | Peptide molecular weight = M + 2 Da |
| Comparator Or Baseline | Unlabeled ¹²C-iodoacetic acid (CAS 64-69-7) alkylated peptide: M Da |
| Quantified Difference | 2 Da |
| Conditions | Differential alkylation of recombinant monoclonal antibodies followed by LC-MS analysis on a reversed-phase column; co‑elution of ¹²C- and ¹³C-labeled peptides confirmed. |
Why This Matters
This 2 Da mass shift is the core analytical differentiator; without it, two separate samples would be indistinguishable by MS, precluding relative quantitation in the same run.
- [1] Xiang, F., et al. (2009). Localization and quantitation of free sulfhydryl in recombinant monoclonal antibodies by differential labeling with 12C and 13C iodoacetic acid and LC-MS analysis. Analytical Chemistry, 81(19), 8101-8108. View Source
